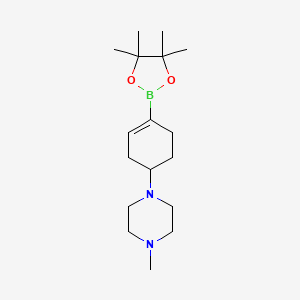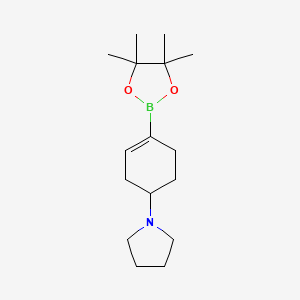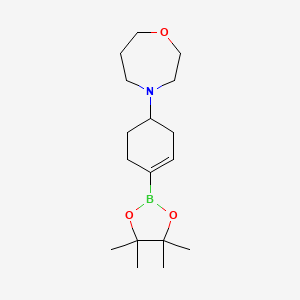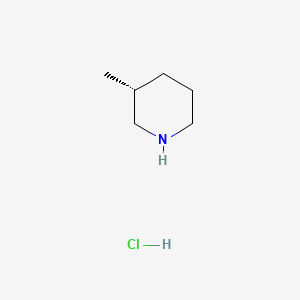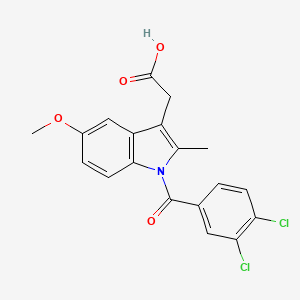
3-Chloroindomethacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroindomethacin is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, analgesic, and antipyretic properties. The compound is characterized by the presence of a chlorine atom at the third position of the indomethacin molecule, which enhances its pharmacological profile. The molecular formula of this compound is C19H15Cl2NO4, and it has a molecular weight of 392.23 g/mol .
Biochemical Analysis
Biochemical Properties
3-Chloroindomethacin interacts with various enzymes and proteins in biochemical reactions. It is a potent non-steroidal anti-inflammatory drug (NSAID) with a strong selective inhibitor activity towards cyclooxygenase-2 (COX-2), an enzyme that is highly overexpressed in various tumor cells . The nature of these interactions involves the inhibition of COX-2, thereby reducing inflammation and pain.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting COX-2, which plays a crucial role in inflammation and pain. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-2 inhibitor, it binds to the enzyme and prevents it from catalyzing the production of prostaglandins, which are key mediators of inflammation and pain .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that NSAIDs like indomethacin can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of NSAIDs. It interacts with enzymes such as COX-2 and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is likely that it follows similar pathways as other NSAIDs .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely localized to areas of the cell where COX-2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroindomethacin typically involves the chlorination of indomethacin. One common method includes the reaction of indomethacin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the indomethacin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroindomethacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate
Properties
IUPAC Name |
2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHEFZJZLHDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402849-26-7 |
Source


|
| Record name | 3-Chloro indomethacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroindomethacin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HT2A4MQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
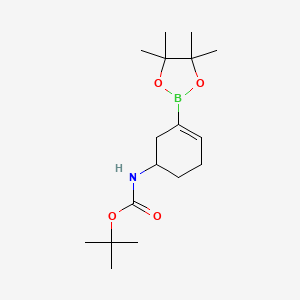
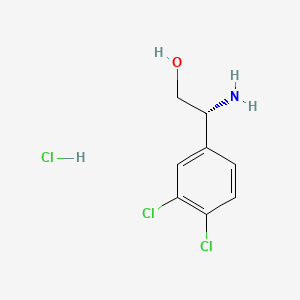
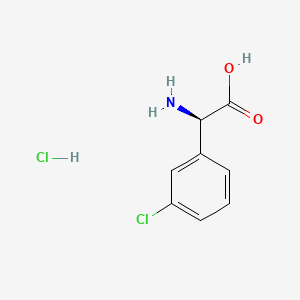
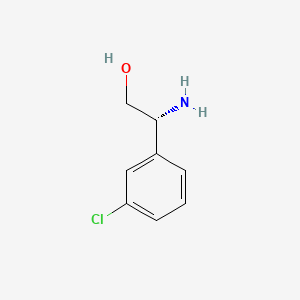
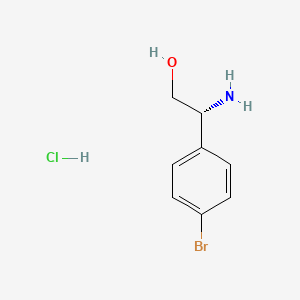
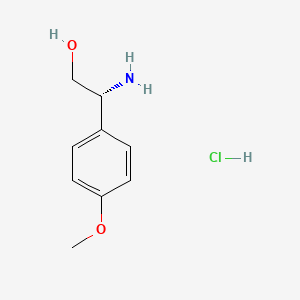
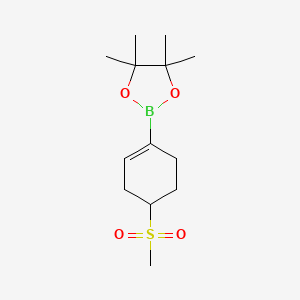

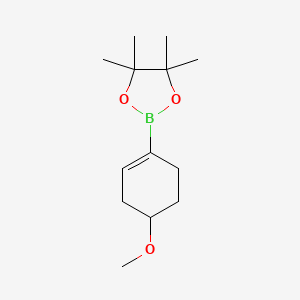
![5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE](/img/structure/B591906.png)
